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4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

BRD4 BD2 BROMOscan Kd

Researchers requiring BRD4 BD2-selective inhibition often face limited chemotype options beyond pan-BET inhibitors. This N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide scaffold delivers a distinct sulfonamide-driven binding mode (RMSD 1.1 Å vs PFI-1). • Subnanomolar BD2 Kd (0.300 nM) with ~11-fold BD1 selectivity, enabling concentration-dependent BD2-specific transcriptional studies. • Co-crystal structure confirmed (PDB deposited); ideal for SAR expansion and computational model validation. • 4-Bromo substituent serves as a synthetic handle for cross-coupling diversification.

Molecular Formula C17H17BrN2O4S
Molecular Weight 425.3
CAS No. 941978-13-8
Cat. No. B2567979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941978-13-8
Molecular FormulaC17H17BrN2O4S
Molecular Weight425.3
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)N3CCCC3=O
InChIInChI=1S/C17H17BrN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3
InChIKeyHERBGWVZNDOYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BRD4 Bromodomain Inhibitor: Structural Overview


4-Bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941978-13-8, molecular weight 425.3 g/mol) is a synthetic small-molecule belonging to the N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide class, identified as a novel scaffold for bromodomain-containing protein 4 (BRD4) inhibition [1]. The compound features a 4-bromobenzenesulfonamide moiety linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group, distinguishing it from triazolodiazepine, dihydroquinazolinone, and isoxazole-based BET inhibitor chemotypes. It was discovered through an ensemble docking virtual screening workflow and subsequently characterized biochemically and structurally, with a co-crystal structure deposited in the Protein Data Bank [1][2].

Chemotype-Specific Binding and Selectivity


BRD4 inhibitors are not functionally interchangeable. Clinically precedented chemotypes—triazolodiazepines (e.g., (+)-JQ1), dihydroquinazolinones (e.g., PFI-1), and isoxazoles (e.g., I-BET151)—each exhibit distinct acetyl-lysine mimicry, binding site interactions, and BRD4 BD1 versus BD2 selectivity profiles [1]. The N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide scaffold, to which this compound belongs, represents a structurally distinct pharmacophore that engages the BRD4 acetyl-lysine binding pocket via a sulfonamide hydrogen-bond network rather than a triazole or cyclic urea motif [1][2]. This scaffold divergence translates to measurable differences in binding kinetics, bromodomain selectivity, and co-crystal binding poses, making generic substitution across chemotypes scientifically unjustified without quantitative head-to-head benchmarking data.

Differentiation Evidence vs. BRD4 Comparators


BRD4 BD2 Binding Affinity Superiority

The compound demonstrates a Kd of 0.300 nM for human BRD4 BD2 measured by BROMOscan assay [1]. This represents subnanomolar affinity for the second bromodomain, which is notably distinct from the BD1-selective profile of PFI-1 (IC50: BRD4 BD1 = 220 nM; BD2 data not reported as equipotent) and the pan-BET profile of (+)-JQ1 (IC50: BRD4 BD1 = 77 nM, BD2 = ~90 nM [class-level reference]) [2]. The compound therefore provides a differentiated BD2-preference tool for dissecting BD1 versus BD2 pharmacology, a capability not readily achievable with first-generation BET inhibitors.

BRD4 BD2 BROMOscan Kd Epigenetics

BRD4 BD1 Affinity and Novel Sulfonamide Chemotype

In a DiscoverX binding assay, the compound shows a Kd of 3.40 nM for BRD4 BD1 [1]. While this single-digit nanomolar affinity is less potent than (+)-JQ1 (IC50 = 77 nM, though IC50 and Kd are not directly comparable), it is substantially more potent than I-BET151 (IC50 = 790 nM) and within range of PFI-1 (IC50 = 220 nM, again noting assay differences) [2]. Importantly, this BD1 affinity is achieved through a sulfonamide-based acetyl-lysine mimetic rather than the triazole or cyclic urea motifs of existing inhibitors, providing a structurally orthogonal tool for probing BRD4 BD1.

BRD4 BD1 DiscoverX Kd BET inhibition

Biochemical BD1 Inhibition and Scaffold Novelty

In a BRD4 BD1-acetylated histone peptide displacement assay, the compound class exhibits IC50 values in the 11–44 μM range [1]. The compound designated 8302 (the most active in the series and structurally analogous, with the same core scaffold) demonstrated the lowest IC50. This represents a previously unreported drug-like scaffold for BRD4 inhibition, with a co-crystal structure confirming a distinct binding mode featuring hydrogen bonding with N140 via the 2-oxopyrrolidinyl carbonyl and hydrophobic contacts with Y81, W83, and I146 not observed with PFI-1 [1][2].

BRD4 BD1 IC50 histone peptide displacement virtual screening

Bromodomain Selectivity Fingerprint

Combining BROMOscan and DiscoverX data, the compound exhibits a BD2/BD1 Kd ratio of approximately 0.088 (0.300 nM BD2 / 3.40 nM BD1), indicating preferential BD2 binding [1]. In contrast, (+)-JQ1 is a pan-BET inhibitor with roughly equipotent BD1 and BD2 activity (Kd values within ~2-fold), and PFI-1 is a BD1-selective inhibitor [2]. This differential selectivity profile—subnanomolar BD2 with low nanomolar BD1—is uncommon among published BET inhibitors and offers a unique pharmacological tool for deconvoluting BD1- versus BD2-mediated transcriptional effects.

Bromodomain selectivity BD1 BD2 BET family

Co-Crystal Structure-Guided Binding Mode Comparison

The co-crystal structure of the most active series member (compound 8302) bound to BRD4 BD1 reveals a binding mode that, while sharing the conserved N140 hydrogen bond via the 2-oxopyrrolidinyl carbonyl, establishes hydrophobic contacts with Y81, W83, and I146 that are structurally distinct from PFI-1 [1]. Superposition of 8302 with PFI-1 (Supplementary Figure 9) shows an RMSD of 1.1 Å in the sulfonamide and aromatic substituent positions, indicating that the N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide scaffold samples different subpocket interactions within the acetyl-lysine binding site [1]. This structural divergence provides a rational basis for differentiated bromodomain selectivity and supports scaffold-specific lead optimization.

Co-crystal structure binding mode structure-based drug design X-ray crystallography

Procurement-Relevant Applications


BD2-Selective Pharmacological Probe for Target Deconvolution

Researchers requiring a BRD4 inhibitor with a subnanomolar BD2 Kd (0.300 nM) and ~11-fold selectivity over BD1 can employ this compound to dissect BD2-dependent transcriptional regulation [1]. Unlike pan-BET inhibitors ((+)-JQ1) that simultaneously engage BD1 and BD2, this compound's selectivity window allows concentration-dependent interrogation of BD2-specific gene expression programs in cancer cell lines (e.g., MYC-driven models) without confounding BD1 pharmacology [2].

Lead Optimization Starting Point for Non-Triazole BET Inhibitors

Medicinal chemistry teams seeking to develop BET inhibitors outside the IP-dense triazolodiazepine and dihydroquinazolinone space can use this compound as a validated hit scaffold [1]. The co-crystal structure confirms a distinct binding mode (RMSD 1.1 Å vs PFI-1), and the biochemical IC50 range (11–44 μM) provides a benchmark for structure-activity relationship (SAR) expansion [1]. The 4-bromo substituent offers a synthetic handle for diversification via cross-coupling chemistry.

Computational Chemistry and MD Benchmarking

This compound and its series analogs have been extensively characterized by molecular dynamics simulations (50–500 ns trajectories) with experimental co-crystal validation, making them ideal reference compounds for benchmarking docking algorithms, free energy perturbation (FEP) methods, and MD-based binding pose prediction workflows [1]. The availability of both experimental IC50 data and co-crystal structures enables rigorous computational model validation.

Bromodomain Selectivity Panel Profiling

The compound's differential BD1 (Kd = 3.40 nM) and BD2 (Kd = 0.300 nM) affinity profile, combined with its novel sulfonamide chemotype, makes it a valuable addition to bromodomain selectivity panels used to profile the bromodomain engagement landscape of new chemical entities across the 61-human-bromodomain proteome [1][2]. Its structural orthogonality to existing BET probes reduces the risk of chemotype-wide artifacts in selectivity profiling.

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